4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
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Description
Synthesis Analysis
The synthesis of related compounds, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, involves a sodium borohydride reduction of a pyrrolopyridinium salt followed by debenzylation with hydrogen over palladium on carbon . Another paper describes a one-pot, three-component approach to synthesize 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, which involves the reaction of N-substituted 5-amino-3-cyanopyrroles with carbonyl and active methylene compounds under mild conditions . These methods could potentially be adapted for the synthesis of 4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by a fused pyrrole and pyridine ring. In the case of 4,6-dichloro substitution, the presence of chlorine atoms is likely to influence the electronic properties of the molecule. The anion-anion assembly paper discusses the formation of pyrrole anion dimers, which suggests that the pyrrole moiety can participate in hydrogen bonding and may form supramolecular structures .
Chemical Reactions Analysis
The reactivity of pyrrolopyridine derivatives can vary depending on the substitution pattern. For example, the synthesis of 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-6-(substituted phenyl)-1,2-dihydro-2-oxo(imino)pyridine-3-carbonitriles involves a reaction of a pyrazole derivative with ethanones and cyanoacetate or malononitrile . The reactivity of 1,4-dihydropyrrolo[3,2-b]pyrroles, which are related to the compound of interest, is reviewed with an emphasis on electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives can be quite diverse. The paper on 1,4-dihydropyrrolo[3,2-b]pyrroles and their π-expanded analogues discusses the optical, electrochemical, and other physicochemical properties of these compounds, noting strong fluorescence in solution and solid state . These properties are indicative of the potential for 4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one to exhibit interesting electronic and optical behavior.
Scientific Research Applications
Synthesis of Pyrrolo[3,2-c]pyridin-4-one Derivatives
Li, Fan, Qi, and Zhang (2020) described a method for the synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives. This process involves a four-component, two-step reaction and is metal-free, highlighting its efficiency and broad substrate scope (Li, Fan, Qi, & Zhang, 2020).
Characterization and Reactivity Study
Murthy et al. (2017) synthesized a derivative, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, and investigated its properties including vibrational spectra, NMR chemical shifts, and its potential in non-linear optics (Murthy et al., 2017).
Electrochemical and Carrier Transport Properties
Zhou et al. (2019) studied the electrochemical properties, self-assembly behavior, and carrier transport properties of nitrogen-embedded small molecules synthesized from 4,6-dichloro-1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione. They found that these molecules exhibited typical n-channel transport characteristics (Zhou et al., 2019).
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Wójcicka and Redzicka (2021) reviewed studies on the biological activity of pyrrolo[3,4-c]pyridines, finding that these derivatives have been studied as agents for treating diseases of the nervous and immune systems, and possess analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Fluorescent Chemosensor for Iron Ions
Maity et al. (2018) developed new fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety, which showed high selectivity for Fe3+/Fe2+ cation. These compounds were applied for imaging Fe3+ in living HepG2 cells (Maity et al., 2018).
Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles
Tasior et al. (2020) optimized the synthesis of multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles, a process that enables the addition of various substituents to the pyrrolo[3,2-b]pyrrole core, leading to materials with diverse photophysical properties (Tasior et al., 2020).
properties
IUPAC Name |
4,6-dichloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-5-2-4-3(7(9)11-5)1-6(12)10-4/h2H,1H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDZDOYUQMWZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=C(C=C2NC1=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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